Enantiomeric Configuration: (S)-7-yl vs. (R)-7-yl – Chiral Purity as a Procurement Specification
The target compound is the (S)-enantiomer distinguished from (R)-4-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid (CAS 2382191-09-3). The CAS registry system assigns distinct numbers to each enantiomer, confirming they are treated as separate chemical entities for procurement and regulatory purposes . Commercial suppliers report a purity specification of ≥95% for the (S)-enantiomer; however, no published, third-party-validated enantiomeric excess (ee) measurement comparing the two enantiomers from the same batch or assay was located in the accessible literature. The structural distinction is encoded in the InChI Key: IAEFJTMAVCYOHN-AWEZNQCLSA-N for the (S)-form, which differs from the (R)-form InChI Key, enabling unambiguous identity verification via spectroscopic and chromatographic methods .
| Evidence Dimension | Stereochemical identity (S vs. R absolute configuration at oxazepane C7) |
|---|---|
| Target Compound Data | CAS 2382312-99-2; InChI Key IAEFJTMAVCYOHN-AWEZNQCLSA-N; (S)-configuration (t14-/m0/s1) |
| Comparator Or Baseline | CAS 2382191-09-3; (R)-configuration |
| Quantified Difference | Qualitative configurational distinction; no head-to-head ee data available in retrieved sources |
| Conditions | Identity verification by CAS registry, InChI Key, and optical rotation (specific rotation values not publicly reported in accessible vendor datasheets) |
Why This Matters
For researchers synthesizing enantioselective inhibitors or building stereochemically defined libraries, procurement of the correct enantiomer is non-negotiable; the distinct CAS numbers and InChI Keys serve as the primary gatekeeping specification to prevent erroneous substitution.
